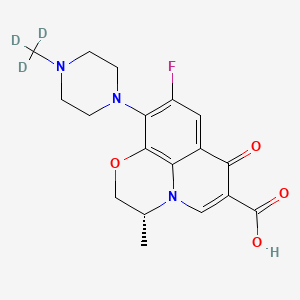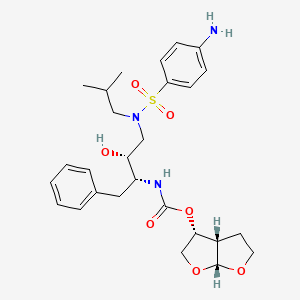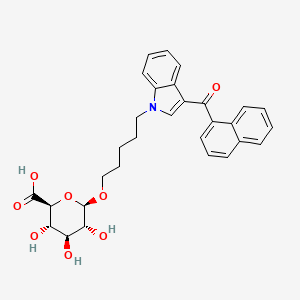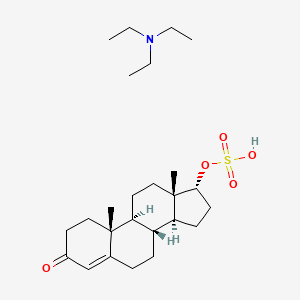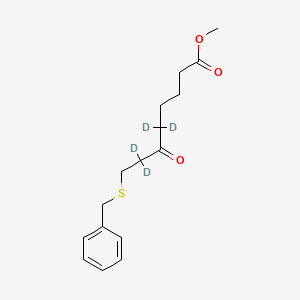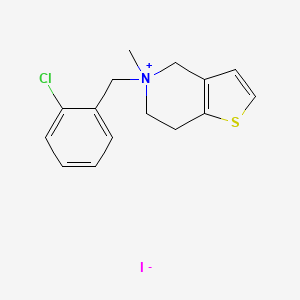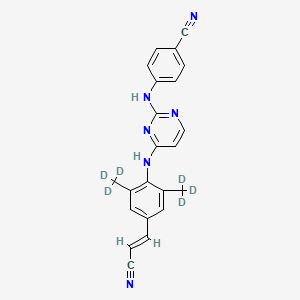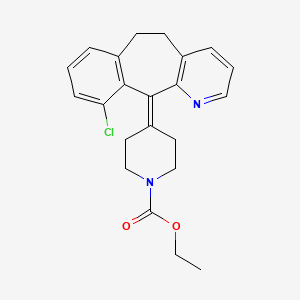
8-Dechloro-10-chloro Loratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Dechloro-10-chloro Loratadine is a metabolite of Loratadine . Loratadine is an antihistamine that reduces the effects of natural chemical histamine in the body . It is used to treat sneezing, runny nose, watery eyes, hives, skin rash, hay fever, itching, and other cold or allergy symptoms .
Synthesis Analysis
Loratadine is a second-generation antihistamine because it has fewer central nervous system and anticholinergic side effects . The synthesis of Loratadine involves several stages, including the conversion of 8-chloro 10,11-dihydro-4-aza-5H-dibenzo (a, d) cycloheptane-5-one (L-07) to 11-(N-Methyl-4-piperidinyl)-11-hydroxy-8-chloro-6,11-dihydro-5H-benzo (5, 6) cyclohepta (1, 2-b) pyridene (L-08) mediated by Grignard Reaction .Molecular Structure Analysis
The molecular formula of this compound is C22H23ClN2O2 . The molecular weight is 382.9 g/mol . The InChI is InChI=1S/C5H3ClO2S.Na/c6-4-2-1-3 (9-4)5 (7)8;/h1-2H, (H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.8 g/mol, XLogP3 of 3.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 310.1236763 g/mol, Monoisotopic Mass of 310.1236763 g/mol, Topological Polar Surface Area of 24.9 Ų, Heavy Atom Count of 22, Formal Charge of 0, and Complexity of 425 .Scientific Research Applications
Analytical Procedures and Assay Development
Loratadine, a potent antihistamine, requires derivative formation for electrochemical analysis due to its non-direct electroreducibility. Squella et al. (1996) explored this by creating a nitro-loratadine derivative, allowing for polarographic and cyclic voltammetric studies, and developing an analytical procedure for its determination in pharmaceutical forms (Squella et al., 1996). Similarly, Belal et al. (2016) developed a micellar liquid chromatographic method for the determination of loratadine and its major metabolite, desloratadine, in various matrices including pharmaceuticals and biological fluids, offering a rapid and sensitive alternative to existing methods (Belal et al., 2016).
Molecular and Chemical Analysis
Studies have also delved into the molecular aspects of loratadine. Armaković et al. (2016) conducted a theoretical investigation of loratadine's reactivity, using density functional theory and molecular dynamics simulations, to understand its degradation properties and interactions, essential for predicting environmental behavior and degradation pathways (Armaković et al., 2016).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of loratadine have been a focal point of research as well. Nagwa et al. (2014) developed a simple and sensitive assay for determining loratadine in human plasma to investigate its pharmacokinetic parameters, highlighting the importance of understanding loratadine's behavior in the body for accurate and effective clinical use (Nagwa et al., 2014).
Synthesis and Production
The synthesis of loratadine and its intermediates is crucial for its production and availability. Guan (2013) described the synthesis of an important intermediate of loratadine, showcasing the complexity and importance of the synthetic pathways in the production of this pharmaceutical (Guan, 2013).
Mechanism of Action
Target of Action
8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .
Mode of Action
Loratadine, and by extension this compound, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .
Biochemical Pathways
Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .
Pharmacokinetics
Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .
Safety and Hazards
Users should avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and not eat, drink, or smoke when using this product . In case of insufficient ventilation, wear suitable respiratory equipment . Take off contaminated clothing and wash before reuse . Remove contaminated clothing and shoes . Avoid breathing vapors or mists .
Future Directions
Loratadine is widely used for the prevention of allergic diseases such as rhinitis, chronic urticaria, and asthma . It is a long-acting antihistamine drug with limited selectivity for peripheral H1 receptors . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.
properties
IUPAC Name |
ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLTRDXLVUPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



